Elaterinide (2-O-β-D-glycopyranosyl-cucurbitacin E) is a cucurbitacin, a class of highly oxygenated triterpenoids known for their bitterness. [, , ] It is found in various species of the Cucurbitaceae family, including watermelon (Citrullus lanatus), cucumber (Cucumis sativus), and squash (Cucurbita maxima). [, , ] Elaterinide is a glucoside, meaning it consists of a sugar molecule (glucose) attached to a non-sugar molecule (elaterin). [] While elaterin itself is known for its purgative properties, research on elaterinide focuses primarily on its role as a substrate for enzymatic studies and its presence as a marker for bitterness in certain fruits. [, , ]
Although the provided literature doesn't delve into the detailed structural analysis of elaterinide, it's known to be a glucoside of elaterin, a cucurbitacin. [] Cucurbitacins, including elaterin, generally share a pentacyclic triterpene skeleton. [] This implies that elaterinide possesses a complex structure with multiple rings and functional groups, likely contributing to its biological activity and interactions with enzymes like elaterase. []
Bitterness Marker: Elaterinide serves as a quantifiable marker for bitterness in certain fruits, particularly in bitter mutant varieties of watermelon. [] This allows researchers to assess and potentially control the bitterness levels in these fruits for breeding purposes or consumer preference studies.
Enzyme Studies: Elaterinide is a valuable substrate for investigating the activity and specificity of the enzyme elaterase. [] This enzyme, found in various Cucurbitaceae species, specifically hydrolyzes the glycosidic bond in elaterinide. [] Understanding elaterase activity could be relevant in plant physiology research, particularly in fruit development and defense mechanisms.
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